molecular formula C15H24N3O7P B12644789 5-n-Hexylcytidine 3',5'-cyclic monophosphate CAS No. 117309-93-0

5-n-Hexylcytidine 3',5'-cyclic monophosphate

Cat. No.: B12644789
CAS No.: 117309-93-0
M. Wt: 389.34 g/mol
InChI Key: ODDHMSGOOBXQTJ-YFTKGUKSSA-N
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Description

5-n-Hexylcytidine 3’,5’-cyclic monophosphate: is a cyclic nucleotide derivative of cytidine. It is characterized by the presence of a hexyl group attached to the cytidine base, forming a unique structure that plays a significant role in various biochemical processes. This compound is part of the broader family of cyclic nucleotides, which are known for their roles as second messengers in cellular signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-n-Hexylcytidine 3’,5’-cyclic monophosphate typically involves the cyclization of cytidine derivatives. The process begins with the protection of the hydroxyl groups on the cytidine molecule, followed by the introduction of the hexyl group through alkylation. The final step involves the cyclization of the nucleotide to form the cyclic monophosphate structure. This process requires specific reaction conditions, including the use of protecting groups, alkylating agents, and cyclization catalysts.

Industrial Production Methods: Industrial production of 5-n-Hexylcytidine 3’,5’-cyclic monophosphate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The production process is designed to be efficient and cost-effective, meeting the demands of various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5-n-Hexylcytidine 3’,5’-cyclic monophosphate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hexyl group or other functional groups can be substituted with different groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleotides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-n-Hexylcytidine 3’,5’-cyclic monophosphate is used as a model compound to study the behavior of cyclic nucleotides and their interactions with other molecules. It serves as a reference for understanding the properties and reactivity of similar compounds.

Biology: In biological research, this compound is studied for its role as a second messenger in cellular signaling pathways. It helps in understanding how cells respond to external stimuli and regulate various physiological processes.

Medicine: In medicine, 5-n-Hexylcytidine 3’,5’-cyclic monophosphate is explored for its potential therapeutic applications. It may be used in drug development to target specific signaling pathways involved in diseases.

Industry: In the industrial sector, this compound is used in the development of biochemical assays and diagnostic tools. It is also employed in the production of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of 5-n-Hexylcytidine 3’,5’-cyclic monophosphate involves its role as a second messenger in cellular signaling pathways. It interacts with specific molecular targets, such as protein kinases and phosphodiesterases, to regulate various cellular functions. The compound binds to these targets and modulates their activity, leading to changes in gene expression, protein synthesis, and other cellular processes.

Comparison with Similar Compounds

    Cytidine 3’,5’-cyclic monophosphate: A closely related compound without the hexyl group.

    Adenosine 3’,5’-cyclic monophosphate: Another cyclic nucleotide with a different base.

    Guanosine 3’,5’-cyclic monophosphate: A cyclic nucleotide with a guanine base.

Uniqueness: The presence of the hexyl group in 5-n-Hexylcytidine 3’,5’-cyclic monophosphate distinguishes it from other cyclic nucleotides. This structural modification can influence its interactions with molecular targets and its overall biological activity. The hexyl group may enhance the compound’s stability, solubility, and ability to penetrate cellular membranes, making it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

117309-93-0

Molecular Formula

C15H24N3O7P

Molecular Weight

389.34 g/mol

IUPAC Name

4-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-hexylpyrimidin-2-one

InChI

InChI=1S/C15H24N3O7P/c1-2-3-4-5-6-9-7-18(15(20)17-13(9)16)14-11(19)12-10(24-14)8-23-26(21,22)25-12/h7,10-12,14,19H,2-6,8H2,1H3,(H,21,22)(H2,16,17,20)/t10?,11-,12?,14-/m1/s1

InChI Key

ODDHMSGOOBXQTJ-YFTKGUKSSA-N

Isomeric SMILES

CCCCCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H](C3C(O2)COP(=O)(O3)O)O

Canonical SMILES

CCCCCCC1=CN(C(=O)N=C1N)C2C(C3C(O2)COP(=O)(O3)O)O

Origin of Product

United States

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